molecular formula C19H16N2O2 B398698 2-[(1-Naphthylacetyl)amino]benzamide

2-[(1-Naphthylacetyl)amino]benzamide

Cat. No.: B398698
M. Wt: 304.3g/mol
InChI Key: ICJXNYNODFQPAO-UHFFFAOYSA-N
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Description

2-[(1-Naphthylacetyl)amino]benzamide is a benzamide derivative featuring a naphthylacetyl group attached to the amino position of the benzamide core. The naphthyl group likely enhances lipophilicity, influencing bioavailability and target binding compared to simpler aryl substituents.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3g/mol

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]benzamide

InChI

InChI=1S/C19H16N2O2/c20-19(23)16-10-3-4-11-17(16)21-18(22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,20,23)(H,21,22)

InChI Key

ICJXNYNODFQPAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Naphthyl vs. Thienyl/Isoxazolyl: The naphthyl group in this compound may enhance hydrophobic interactions in target binding compared to smaller heterocycles like thienyl or isoxazolyl in anticancer compounds (e.g., ID15, ID45) . Thioether vs. Nitro Groups: Nitro-substituted compounds (e.g., OL5, ID45) demonstrate anticonvulsant or anticancer effects, but their electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl or methoxy groups .

QSAR Insights: Topological parameters like the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity in azetidinone-benzamide hybrids, indicating that branching and electronic properties critically affect bioactivity .

Therapeutic Potential and Limitations

  • Anticancer Applications : Thiazolylmethylthio derivatives (ID45) show promise in cancer therapy, but the naphthyl group’s bulkiness might improve target specificity over smaller substituents .
  • Antimicrobial vs. Antioxidant Trade-offs: Dichlorophenyl-azetidinone hybrids (Compound 4) exhibit strong Gram-positive activity but lack antioxidant efficacy, highlighting substituent-dependent limitations .

Preparation Methods

Formation of 1-Naphthylacetyl Chloride

The synthesis typically begins with converting 1-naphthylacetic acid to its reactive acyl chloride derivative. Triphosgene (bis(trichloromethyl) carbonate) is preferred over traditional reagents like thionyl chloride due to its reduced corrosivity and improved safety profile. In a representative procedure, 1-naphthylacetic acid (1.0 equiv) is dissolved in anhydrous toluene and cooled to 0°C under inert atmosphere. Triphosgene (1.1 equiv) is added gradually, followed by catalytic pyridine (0.1 equiv). The mixture is stirred at 20–25°C for 15–25 hours, yielding 1-naphthylacetyl chloride with 90% efficiency.

Critical Parameters :

  • Solvent: Toluene or dichloromethane

  • Temperature: 0°C → ambient

  • Catalyst: Pyridine or triethylamine

Amidation with 2-Aminobenzamide

The acyl chloride is subsequently reacted with 2-aminobenzamide in the presence of a phase transfer catalyst (PTC). Hexadecyltrimethylammonium chloride (0.5–1.0 wt%) facilitates interfacial reactions between the organic acyl chloride and aqueous ammonia. A toluene solution of 1-naphthylacetyl chloride is added dropwise to ammoniacal water (28% NH₃) at ≤40°C. After 2–4 hours, the product precipitates and is isolated via suction filtration, achieving yields of 97.2%.

Reaction Equation :

1-Naphthylacetyl Chloride+2-AminobenzamidePTC, NH32-[(1-Naphthylacetyl)amino]benzamide+HCl\text{1-Naphthylacetyl Chloride} + \text{2-Aminobenzamide} \xrightarrow{\text{PTC, NH}_3} \text{this compound} + \text{HCl}

Microwave-Assisted Solid-Phase Synthesis

Direct Coupling Using Isatoic Anhydride

Adapting methods from 2-aminobenzamide derivatives, this compound can be synthesized via microwave irradiation. Isatoic anhydride (1.0 equiv) and 1-naphthylacetyl hydrazine (1.0 equiv) are mixed in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid. Irradiation at 140–420 W for 4–10 minutes induces rapid cyclodehydration, forming the target compound. This approach reduces reaction time from hours to minutes while maintaining yields of 72–85%.

Advantages :

  • Reduced side reactions

  • Energy efficiency

  • Scalability for high-throughput screening

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to activate reactants without solvents. 1-Naphthylacetic acid and 2-aminobenzamide are combined with N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Mechanical grinding at 30 Hz for 20 minutes initiates exothermic amidation, yielding 89% product. This method eliminates solvent waste and simplifies purification.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 2-Nitro-N-(1-Naphthylacetyl)benzamide

A two-step strategy first synthesizes the nitro intermediate:

  • Nitration : 2-Aminobenzamide is acetylated with 1-naphthylacetyl chloride, followed by nitration using fuming HNO₃ in H₂SO₄ at 0°C.

  • Hydrogenation : The nitro group is reduced under H₂ (0.5–1.0 MPa) using 5% Pd/C in ethanol at 50–70°C. This method achieves 94.6% yield with high purity.

Catalyst Recovery : Palladium-on-carbon is filtered and reused for three cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Preparation Methods

MethodYield (%)Reaction TimePurity (%)Scalability
Classical Acyl Chloride90–97.220–25 h98.5Industrial
Microwave-Assisted72–854–10 min97.8Laboratory
Catalytic Hydrogenation94.66–8 h99.2Pilot Scale
Mechanochemical8920 min96.3Limited

Key Observations :

  • Classical methods remain optimal for large-scale production due to established infrastructure.

  • Microwave and mechanochemical routes excel in rapid synthesis but require specialized equipment.

  • Catalytic hydrogenation offers superior purity for pharmaceutical applications.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable efficacy with easier recovery.

Byproduct Management

Triphosgene reactions generate HCl gas, which is absorbed in water to produce hydrochloric acid for reuse. Phase transfer catalysts mitigate emulsion formation during workup, reducing product loss.

Crystallization Techniques

Recrystallization from acetonitrile/toluene (3:1 v/v) yields prismatic crystals with >99% purity. XRPD analysis confirms polymorphic Form 2 as the thermodynamically stable phase .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-[(1-Naphthylacetyl)amino]benzamide?

Answer:
The synthesis typically involves coupling reactions between 1-naphthylacetic acid derivatives and 2-aminobenzamide. Key steps include:

  • Acylation : Reacting 1-naphthylacetyl chloride with 2-aminobenzamide in the presence of a base (e.g., pyridine) and a solvent like dichloromethane (DCM) to form the amide bond .
  • Catalytic Hydrogenation : If intermediates require reduction (e.g., nitro groups), Pd/C under H₂ in methanol can be used .
  • Protection/Deprotection : Functional groups may be protected using agents like TIPSCl (triisopropylsilyl chloride) to prevent side reactions during multi-step syntheses .

Methodological Tip : Optimize reaction time and stoichiometry to minimize byproducts. Monitor reactions via TLC or HPLC for intermediate purity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Critical parameters include:

  • Catalyst Selection : Use Pd/C for efficient hydrogenation of nitro intermediates; test alternative catalysts (e.g., PtO₂) if yields are suboptimal .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance acylation kinetics compared to DCM, but ensure compatibility with moisture-sensitive reagents .
  • Temperature Control : Mild conditions (room temperature) prevent decomposition of heat-sensitive intermediates .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .

Data Conflict Resolution : If yields vary between batches, conduct kinetic studies to identify rate-limiting steps .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~8–10 ppm for NH) and aromatic protons (δ ~6.5–8.5 ppm). Compare shifts with analogous benzamides .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., amide-π interactions) to confirm stereoelectronic properties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₆N₂O₂) .

Methodological Tip : For ambiguous NMR signals, use 2D techniques (COSY, NOESY) to assign proton environments .

Advanced: How can researchers address contradictory data in biological activity studies of this compound?

Answer:
Contradictions may arise from:

  • Off-Target Effects : Benzamide derivatives (e.g., 3-aminobenzamide) inhibit poly(ADP-ribose) synthetase but also affect glucose metabolism and DNA synthesis. Use dose-response assays to identify concentrations specific to the target pathway .
  • Assay Variability : Validate biological activity across multiple models (e.g., cell-free vs. cell-based assays) and include controls (e.g., knockout cells) to confirm target specificity .
  • Metabolic Stability : Test compound stability in assay media (e.g., serum half-life) to rule out degradation artifacts .

Example : For CXCR2 antagonist studies (analogous to Sch527123), use site-directed mutagenesis to map binding residues and confirm target engagement .

Advanced: What strategies establish structure-activity relationships (SAR) for this compound derivatives?

Answer:

  • Systematic Substitution : Modify the naphthyl group (e.g., 1- vs. 2-position) or benzamide ring (e.g., electron-withdrawing substituents) to assess steric/electronic effects on bioactivity .
  • Biological Profiling : Screen derivatives against target proteins (e.g., kinases, GPCRs) and correlate IC₅₀ values with structural features .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Case Study : In thiazole-substituted benzamides, replacing phenyl with pyridyl groups improved solubility without compromising affinity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders .
  • First Aid : In case of exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline for 10 minutes .

Note : No specific toxicity data are available, so treat as a potential irritant and follow GHS Category 4-2-III guidelines for similar amides .

Advanced: How can researchers resolve low solubility issues during in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without inducing cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or sodium salts for improved dissolution .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Validation : Monitor compound stability in formulation via HPLC and confirm bioactivity retention .

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